molecular formula C30H24O13 B1501570 Procyanidin A4

Procyanidin A4

Cat. No.: B1501570
M. Wt: 592.5 g/mol
InChI Key: WODBGULXKVZGQF-WWFYOJLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within the Proanthocyanidin (B93508) Class

Proanthocyanidins (B150500), also known as condensed tannins, are oligomeric or polymeric compounds formed from flavan-3-ol (B1228485) monomeric units, such as catechin (B1668976) and epicatechin. wikipedia.orgwikipedia.org They are classified based on the nature of the linkage between these units. plantaanalytica.com Procyanidin (B600670) A4 is specifically an A-type procyanidin dimer. cymitquimica.com

The defining characteristic of A-type procyanidins is the presence of a double interflavanoid linkage between the constituent flavan-3-ol units. mdpi.com This includes a C-C bond and an additional ether bond. mdpi.com In contrast, B-type procyanidins possess only a single C-C interflavan bond. plantaanalytica.com This structural difference, the additional ether linkage, imparts a more stable and hydrophobic character to A-type procyanidins compared to their B-type counterparts. researchgate.net Procyanidin A4 is specifically composed of an epicatechin and a catechin unit, with the synonym (+)-Epicatechin-(4β-8,2β-O-7)-(-)-catechin describing its precise stereochemistry and linkage. cymitquimica.comsigmaaldrich.com

Classification of Procyanidins
ClassificationLinkage TypeExample
A-TypeDouble interflavanoid bond (C-C and ether linkage)This compound
B-TypeSingle C-C interflavanoid bondProcyanidin B1

Significance of A-Type Procyanidins in Biological Systems

A-type procyanidins have garnered significant interest in scientific research due to their distinct biological activities. wikipedia.org In vitro studies have demonstrated that A-type procyanidins, such as those isolated from cranberry juice, exhibit anti-adhesion activity against certain bacteria. wikipedia.org This activity is a notable characteristic that distinguishes them from some B-type procyanidins. wikipedia.org

Research has pointed to various potential biological effects of proanthocyanidins in general, including antioxidant, anti-inflammatory, and cardioprotective properties. medchemexpress.comfrontiersin.org Specifically for this compound, studies have indicated it possesses anti-inflammatory effects. medchemexpress.commedchemexpress.com It has also been shown to have antioxidant activities, which may be linked to its ability to scavenge free radicals and inhibit lipid peroxidation. biosynth.com Furthermore, this compound has demonstrated hepatoprotective effects in cell culture studies and has been implicated in the regression of cirrhosis in animal models. biosynth.com It may also protect cells from oxidative stress and apoptosis by regulating the expression of proteins involved in cell growth. biosynth.com

Research Trajectories and Academic Relevance of this compound

The academic relevance of this compound is rooted in its unique A-type structure and its presence in various dietary sources. It has been identified in plants such as litchi fruitlets and lingonberry leaves. nih.govnih.gov The isolation and characterization of this compound often involve advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. nih.govnih.gov

A notable aspect of the research on this compound involves its relationship with other procyanidins. For instance, studies have shown that Procyanidin A2 can transform into isomers, including this compound, under certain pH conditions and in cell culture media. acs.org This highlights the importance of considering the stability and transformation of these compounds when evaluating their biological activities in vitro. acs.org

Current research continues to explore the distribution of this compound in the plant kingdom and its potential biological functions. nih.gov Its presence in agro-industrial byproducts also presents opportunities for its extraction and utilization as a bioactive molecule. mdpi.com

Chemical and Physical Properties of this compound
PropertyValueSource
Molecular FormulaC30H24O12 biosynth.comcymitquimica.comachemblock.com
Molecular Weight576.51 g/mol biosynth.comcymitquimica.com
CAS Number111466-29-6 biosynth.comachemblock.com
AppearancePowder cymitquimica.com
IUPAC Name(2S,3R,8S,14R,15R)-2,8-bis(3,4-dihydroxyphenyl)-3,4-dihydro-2H,14H-8,14-methanobenzo medchemexpress.comsigmaaldrich.combiosynth.comcymitquimica.comdioxocino[4,5-h]chromene-3,5,11,13,15-pentaol achemblock.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H24O13

Molecular Weight

592.5 g/mol

IUPAC Name

(1S,5R,6S,13R,21S)-5-(3,4-dihydroxyphenyl)-13-(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol

InChI

InChI=1S/C30H24O13/c31-12-6-17(35)23-21(7-12)42-30(11-4-18(36)26(39)19(37)5-11)29(40)25(23)24-22(43-30)9-15(33)13-8-20(38)27(41-28(13)24)10-1-2-14(32)16(34)3-10/h1-7,9,20,25,27,29,31-40H,8H2/t20-,25-,27+,29-,30+/m0/s1

InChI Key

WODBGULXKVZGQF-WWFYOJLTSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@H]4[C@@H]([C@@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O

Origin of Product

United States

Occurrence and Natural Distribution of Procyanidin A4

Plant Sources and Botanical Classification

Procyanidin (B600670) A4 has been identified in a diverse range of plant species, spanning various families and genera. Its presence is particularly notable in certain fruits, seeds, leaves, and barks. Detailed research has confirmed its existence in the following plants:

Litchi (Litchi chinensis): A member of the Sapindaceae family, litchi fruit, particularly the pericarp (peel), is a significant source of Procyanidin A4. researchgate.netmdpi.com222.198.130

Avocado (Persea americana): Belonging to the Lauraceae family, the seeds of the avocado fruit have been found to contain this compound. researchgate.netcuvillier.demdpi.com

Cranberry (Vaccinium macrocarpon): As a member of the Ericaceae family, cranberries are well-known for their proanthocyanidin (B93508) content, including A-type procyanidins like this compound. researchgate.net

Lingonberry (Vaccinium vitis-idaea): Also in the Ericaceae family, the leaves of the lingonberry plant are a documented source of this compound. nih.govencyclopedia.pubmdpi.comresearchgate.net

Guarana (Paullinia cupana): Another member of the Sapindaceae family, the seeds of guarana have been shown to contain A-type procyanidins, including trimers and dimers such as this compound. embrapa.brscielo.brresearchgate.netnih.gov

Horse Chestnut (Aesculus hippocastanum): From the Sapindaceae family, the seeds of the horse chestnut tree are known to contain various proanthocyanidins (B150500), including A-type dimers. turkishjcrd.complantaanalytica.comresearchgate.netdrugs.comeuromedgroup.com

Masson's Pine (Pinus massoniana): A member of the Pinaceae family, the bark of this pine species is a source of procyanidins. alibaba.comextract-powders.comnih.govvitaactives.com

The following interactive data table provides a summary of the plant sources of this compound and their botanical classification.

Distribution within Plant Tissues and Developmental Stages

The concentration and accumulation of this compound are not uniform throughout the plant. Its presence varies significantly across different tissues and changes as the plant develops.

Accumulation Patterns in Fruits and Seeds

Research on litchi fruit has provided valuable insights into the accumulation of this compound during development. In the pericarp of litchi, the content of A-type procyanidins, including this compound, is notably high in the fruitlet stage and tends to decline substantially as the fruit matures. researchgate.net One study found that A-type procyanidins can be 1.45 to 3.56 times higher in litchi fruitlets compared to the mature pericarp. researchgate.net The total procyanidin content in litchi pericarp has been observed to decrease with the progression of fruit development. semanticscholar.org This suggests a role for these compounds in the early stages of fruit growth, possibly related to defense mechanisms. mdpi.com

In avocado, this compound is found in the seed. cuvillier.demdpi.com Similarly, guarana seeds are a source of A-type procyanidins, with studies identifying A-type dimers and trimers. embrapa.brnih.gov The seeds of horse chestnut also contain A-type procyanidins. turkishjcrd.complantaanalytica.comresearchgate.net

Presence in Barks and Leaves

The bark of certain trees is a rich reservoir of procyanidins. The bark of Masson's Pine (Pinus massoniana) has been identified as a source of these compounds. alibaba.comextract-powders.comnih.govvitaactives.com Proanthocyanidins in bark often play a protective role for the plant. mdpi.com

Leaves are another significant site of this compound accumulation. In lingonberry (Vaccinium vitis-idaea), the leaves are a well-documented source of various proanthocyanidins, including Procyanidin A1, A2, and A4. nih.govresearchgate.net Studies have shown that the concentration of these compounds can vary between young and old leaves. encyclopedia.pub

The following interactive data table summarizes the distribution of this compound in the tissues of various plants.

Factors Influencing this compound Content and Profile in Plants

The synthesis and accumulation of this compound in plants are dynamic processes influenced by a combination of genetic, developmental, and environmental factors.

Genetic and Developmental Factors: The genetic makeup of a plant is a primary determinant of its capacity to produce procyanidins. mdpi.com The expression of genes encoding key enzymes in the flavonoid biosynthesis pathway, such as anthocyanidin reductase (ANR) and leucoanthocyanidin reductase (LAR), directly impacts the production of procyanidin building blocks. nih.gov The regulation of these genes is complex, involving various transcription factors. mdpi.commdpi.com As noted earlier, the developmental stage of a plant organ, such as a fruit, significantly affects procyanidin content, with concentrations often being higher in younger tissues. researchgate.netmdpi.com

Environmental Factors: A range of abiotic and biotic stressors can modulate the biosynthesis of proanthocyanidins. mdpi.commdpi.com

Light: Light intensity and quality are known to influence the production of flavonoids, including proanthocyanidins. researchgate.net Increased sunlight exposure has been shown to boost proanthocyanidin synthesis in some plants. nih.gov

Temperature: Temperature can have varied effects on proanthocyanidin accumulation. While some studies on grapes showed no significant impact of high temperatures on skin proanthocyanidin content, others have reported a reduction in proanthocyanidin production at elevated temperatures. nih.gov In lingonberry leaves, a negative correlation has been observed between temperature and the levels of total phenolics, including proanthocyanidins. encyclopedia.pub

Water Availability: Drought stress can promote secondary metabolism in plants, potentially leading to changes in procyanidin concentrations. nih.gov

Soil Composition: The availability of nutrients in the soil can also play a role. For instance, in lingonberry leaves, a positive correlation was found between the nitrogen level in the soil and the content of procyanidin A2. encyclopedia.pub

Geographical Location and Altitude: Studies on guarana have shown that the phenolic profile, including procyanidins, can vary depending on the geographical origin. embrapa.brresearchgate.netnih.gov In lingonberry leaves, a strong positive correlation has been found between altitude and the content of this compound. encyclopedia.pub

Advanced Methodologies for Extraction and Isolation of Procyanidin A4

Overview of Extraction Techniques

The initial step in obtaining Procyanidin (B600670) A4 involves its extraction from plant materials. Various techniques have been developed and optimized to maximize the yield and preserve the integrity of the compound. These methods range from traditional solvent-based approaches to more modern, technologically advanced procedures.

Solvent-Based Extraction Approaches

Solvent-based extraction remains a fundamental and widely used method for obtaining procyanidins. encyclopedia.pub The choice of solvent is critical and depends on the polarity of the target compounds. Commonly used solvents for proanthocyanidin (B93508) extraction include acetone (B3395972), methanol (B129727), ethanol (B145695), and water, often used in mixtures to optimize extraction efficiency. mdpi.com For instance, a mixture of acetone and water is frequently employed to extract procyanidins from various plant sources. famic.go.jp

Research has shown that the type of solvent significantly impacts the extraction yield and the profile of the extracted procyanidins. For example, studies on cranberry press residues revealed that 70% acetone with 0.5% HCl provided the highest extraction yields of procyanidins. nih.gov In another study, a mixture of acetic acid, acetone, and water was used to extract procyanidins from lotus (B1177795) seeds. encyclopedia.pub The polarity of the solvent system is a key factor; methanol and ethanol are effective for low molecular weight procyanidins, while acetone and water are more suitable for those with higher molecular weights. mdpi.com

Table 1: Comparison of Solvents for Procyanidin Extraction

Solvent System Source Material Key Finding Reference
70% Acetone with 0.5% HCl Cranberry Press Residues Highest extraction yields of procyanidins (up to 0.84 g/100 g). nih.gov nih.gov
Acetic Acid, Acetone, and Water Lotus Seed Reported procyanidin concentration of 20 mg in extracts. encyclopedia.pub encyclopedia.pub
70% Ethanol Açaí Fruit Optimal for ultrasonic-assisted extraction, yielding 2.0278%. mdpi.com mdpi.com
60% Ethanol Peanut Hulls Maximum extraction yield of 9.07% with ultrasonic assistance. mdpi.com mdpi.com

Enzyme-Assisted and Ultrasound-Assisted Extraction

To enhance extraction efficiency and address the limitations of conventional methods, enzyme-assisted extraction (EAE) and ultrasound-assisted extraction (UAE) have emerged as powerful techniques. EAE utilizes enzymes like cellulase (B1617823), pectinase (B1165727), and tannase (B8822749) to break down plant cell walls, releasing entrapped proanthocyanidins (B150500). mdpi.comscielo.br This method is advantageous for its mild operating conditions and high extraction rates. scielo.br For instance, a combination of cellulase and pectinase has been successfully used to extract proanthocyanidins from Dioscorea alata. mdpi.com Similarly, enzymatic hydrolysis of grape pomace using a mixture of pectinase and cellulase has been studied to increase the yield of these compounds. encyclopedia.pub

Ultrasound-assisted extraction (UAE) is a simple and efficient method that utilizes ultrasonic waves to create cavitation bubbles in the solvent. encyclopedia.pubscielo.br The collapse of these bubbles near the plant material disrupts cell walls, facilitating the release of intracellular compounds. UAE is noted for its short duration and reduced environmental impact. encyclopedia.pub The effectiveness of UAE is influenced by several factors, including ultrasonic power, temperature, extraction time, and solvent-to-solid ratio. encyclopedia.pubnih.gov Studies have demonstrated the successful application of UAE for extracting procyanidins from various sources, such as kiwi leaves and perilla seed hull. scielo.brnih.gov A combination of UAE with enzymatic treatment has also been explored, showing improved yields of oligomeric procyanidins from litchi pericarp. researchgate.net

Table 2: Optimized Parameters for Advanced Extraction Techniques

Technique Source Material Optimal Conditions Procyanidin Yield/Content Reference
Enzyme-Assisted Extraction Dioscorea alata Solid-to-liquid ratio: 1g:15mL, pH: 4.5, Cellulase: 2.19%, Pectinase: 2.32%, Temp: 45°C, Time: 73 min Not specified mdpi.com
Ultrasound-Assisted Extraction Perilla Seed Hull Liquid-to-solid ratio: 15:1, Ethanol conc: 62%, Time: 29 min, Temp: 53°C 2.185 mg/g scielo.br
Ultrasound-Assisted Extraction Kiwi Leaves US-amplitude: 40%, Solvent/Solid ratio: 30 mL/g, Temp: 70°C, Time: 15 min Not specified nih.gov
Ultrasound-Enzyme Synergistic Extraction Jujube Temp: 64°C, Solid/liquid ratio: 1:41, Enzyme addition: 1.14% 2.01% mdpi.com

Pressurized Fluid Extraction

Pressurized fluid extraction (PFE), also known as pressurized liquid extraction (PLE), is an automated technique that uses solvents at elevated temperatures and pressures. nist.govchromatographyonline.com These conditions keep the solvent in a liquid state above its normal boiling point, which enhances the extraction kinetics and improves the penetration of the solvent into the sample matrix. chromatographyonline.comresearchgate.net PFE offers advantages such as reduced extraction time and lower solvent consumption compared to traditional methods. encyclopedia.pubchromatographyonline.com

Water and ethanol are commonly used solvents in PFE due to their low toxicity and cost-effectiveness. encyclopedia.pub The operating conditions, particularly temperature and pressure, can be adjusted to selectively extract different compounds. For example, in the extraction of procyanidins from cocoa bean shells, the highest yields were obtained at 90°C and 10.35 MPa. encyclopedia.pub PFE has also been effectively applied to recover proanthocyanidins from malt, with optimized conditions of 60°C and 100 MPa achieving a recovery of 97%. researchgate.net

Sophisticated Separation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, sophisticated separation and purification techniques are necessary to isolate Procyanidin A4 with high purity.

Macroporous Resin Adsorption Chromatography

Macroporous resin adsorption chromatography is a widely used technique for the purification of procyanidins from crude extracts. maxapress.com These resins are polymers with a porous structure and a large surface area, allowing for the selective adsorption of target molecules based on interactions like hydrogen bonds and electrostatic forces. maxapress.com The process involves loading the extract onto the resin column, washing away impurities, and then eluting the desired procyanidins with a suitable solvent, typically an ethanol-water mixture. who.int

Different types of macroporous resins, such as AB-8 and D101, have been evaluated for their efficiency in purifying procyanidins. who.intnih.gov For instance, AB-8 macroporous resin has been successfully used to purify procyanidins from Kunlun Chrysanthemum, increasing the purity from 22.68% to 63.76%. who.int The purification process can be further optimized by adjusting parameters such as sample concentration, pH, and elution solvent concentration. who.int In some cases, macroporous resin chromatography is combined with other techniques, like silica (B1680970) gel chromatography, to achieve even higher purity. who.int

Table 3: Purification of Procyanidins using Macroporous Resin

Resin Type Source Material Key Purification Parameters Purity Increase Reference
AB-8 Kunlun Chrysanthemum Sample conc: 1mg/mL, pH 6, Eluent: 70% ethanol From 22.68% to 63.76% who.int
AB-8 Jujube Not specified 11-fold increase in proanthocyanidin content mdpi.com
D101 Wild Rice Eluent: 10-30% ethanol Enriched flavonoids including procyanidins nih.gov
AB-8 Grape Residue Optimized adsorption and elution conditions Improved PC purification nih.gov

High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby minimizing irreversible adsorption and sample denaturation. researchgate.netnih.gov It is particularly effective for the separation of natural products like procyanidins. acs.org In HSCCC, a two-phase solvent system is used, and the separation is based on the differential partitioning of the compounds between the two immiscible liquid phases. researchgate.net

HSCCC has been successfully applied to the preparative separation of procyanidins from various sources, including grape seeds and cocoa beans. researchgate.netscience.gov By selecting an appropriate solvent system, it is possible to fractionate procyanidins based on their degree of polymerization. For instance, solvent systems such as ethyl acetate/2-propanol/water and ethyl acetate/1-butanol/water have been used to separate dimeric to tetrameric procyanidins from grape seed extracts. researchgate.net The technique has also been used to isolate individual procyanidin dimers, such as Procyanidin B2, in a single run. science.gov

Table 4: HSCCC Solvent Systems for Procyanidin Separation

Solvent System (v/v/v) Source Material Target Compounds Reference
n-hexane-ethyl acetate-water (1:50:50) Cocoa Bean Extract Procyanidin fractions (monomer to pentamer), Procyanidin B2 science.gov
ethyl acetate/2-propanol/water (40:1:40) Grape Seed Extract Dimeric to tetrameric procyanidins researchgate.net
ethyl acetate/2-propanol/water (20:1:20) Grape Seed Extract Dimeric to tetrameric procyanidins researchgate.net
ethyl acetate/1-butanol/water (14:1:15) Grape Seed Extract Dimeric to tetrameric procyanidins researchgate.net
n-butanol-methyl tert.-butyl ether-acetonitrile-0.1% trifluoroacetic acid (2:4:3:8) Apple Procyanidins B and C nih.gov

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the high-resolution purification of specific procyanidin oligomers, including this compound, from complex plant extracts. Unlike analytical HPLC, which focuses on quantification, preparative HPLC is designed to handle larger sample loads to isolate substantial quantities of a target compound for further research. The separation is typically achieved based on the differential partitioning of analytes between a stationary phase and a mobile phase.

The choice of stationary phase is critical and dictates the separation mechanism. For procyanidins, both normal-phase and reversed-phase chromatography are employed.

Normal-Phase HPLC: This modality has proven highly effective for separating procyanidins according to their degree of polymerization (DP). researchgate.net Columns with a polar stationary phase, such as silica or diol, are used. researchgate.netacs.org A non-polar mobile phase, often a mixture of solvents like dichloromethane (B109758) or hexane (B92381) with modifiers like methanol, acetonitrile (B52724), and acids (e.g., acetic acid), is used to elute the compounds. acs.orgresearchgate.net The elution order is based on increasing polarity, meaning monomers elute first, followed by dimers, trimers, and so on. Diol-based columns have been shown to provide superior separation of procyanidin oligomers compared to standard silica, yielding better peak shapes and resolution, especially for higher DP oligomers. researchgate.net

Reversed-Phase HPLC: This is the most common HPLC mode, utilizing a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures, often acidified with acetic or formic acid). nih.gov While highly effective for separating many plant phenolics, reversed-phase methods can be less efficient at resolving procyanidin oligomers beyond trimers, which often co-elute as a broad, unresolved peak. acs.org However, preparative C18-HPLC is valuable for isolating fractions enriched with lower DP procyanidins (DP < 4) and for removing other classes of compounds like alkaloids. nih.gov

The optimization of preparative HPLC methods involves adjusting several parameters, including mobile phase composition, gradient slope, flow rate, and column temperature, to achieve the desired purity and yield. nih.gov For instance, a slow, carefully controlled gradient is crucial for resolving structurally similar oligomers. nih.gov Fractions are collected as they elute from the column, and their purity is subsequently verified using analytical HPLC coupled with mass spectrometry (MS). acs.org

Table 1: Examples of Preparative HPLC Conditions for Procyanidin Isolation

Parameter Method 1: Normal-Phase (Diol) researchgate.net Method 2: Normal-Phase (Silica) acs.org Method 3: Reversed-Phase (C18) nih.gov
Stationary Phase Develosil Diol Supelcosil LC-Si C18
Column Dimensions 300 mm x 50 mm 50 cm x 2 cm Not Specified
Mobile Phase A: Acetonitrile/Acetic AcidB: Methanol/Water/Acetic Acid A: DichloromethaneB: MethanolC: Acetic Acid/Water (1:1) A: Water/Acetic Acid (0.1-2.0%)B: Ethanol
Flow Rate 15 mL/min Not Specified 8-30 mL/min
Detection UV (280 nm) UV (280 nm) Not Specified

| Key Finding | Successfully separated and isolated cacao procyanidins up to DP 14. | Achieved separation of oligomers for quantification; fractions collected at valleys between peaks. | Allowed attainment of fractions enriched with procyanidins having a degree of polymerization (DP) less than 4. |

Solid-Phase Extraction (SPE) Methods

Solid-Phase Extraction (SPE) is a widely used chromatographic technique for sample preparation, purification, and concentration of analytes from complex mixtures. In the context of this compound isolation, SPE serves as a crucial preliminary clean-up and fractionation step, often preceding higher-resolution methods like preparative HPLC. mdpi.comresearchgate.net The technique is valued for its efficiency, versatility, and ability to handle large sample volumes.

The principle of SPE involves passing a liquid sample (the mobile phase) through a solid adsorbent (the stationary phase), which is typically packed in a cartridge or column. Target compounds are either retained on the sorbent while impurities pass through, or impurities are retained while the target compounds are eluted.

Common SPE sorbents used for procyanidin purification include:

Reversed-Phase Sorbents (e.g., C18): Octadecyl (C18)-bonded silica is frequently used to separate procyanidins from more polar compounds like sugars, organic acids, and phenolic acids. acs.orgresearchgate.net The crude extract is loaded onto a conditioned C18 cartridge, polar impurities are washed away with water, and the retained procyanidins are then eluted with a less polar solvent like methanol, acetone, or acetonitrile. acs.orgresearchgate.net

Normal-Phase Sorbents (e.g., Aminopropyl, Diol): These sorbents can be effective for specific fractionation goals. An aminopropyl-based cartridge, for example, was found to be more effective than C18 for purifying procyanidins from pomegranate peel extract when using alkalized aqueous acetone as the eluent. researchgate.net Diol cartridges have also been used in series with C18 for procyanidin fractionation. nih.gov

Ion-Exchange Sorbents: These can be used to remove charged molecules from the extract.

Adsorbent Resins (e.g., Amberlite™, Sephadex™): Polymeric resins like Amberlite™ XAD7HP or XAD16 are used for the separation of polar and ionic species from oligomeric procyanidins. csic.esmdpi.com Sephadex LH-20, a size-exclusion and adsorption gel, is widely reported for the separation of procyanidins, although it can be a time-consuming process. nih.gov

A typical SPE protocol for procyanidin enrichment involves conditioning the cartridge (e.g., with methanol, followed by water), loading the aqueous extract, washing away interferences (e.g., with water to remove sugars and caffeine), and finally eluting the desired procyanidin fraction with an organic solvent or solvent mixture (e.g., ethyl acetate, acetone/water). nih.govacs.orgresearchgate.net This process yields a cleaner, concentrated extract enriched in procyanidins, which is more suitable for subsequent purification by preparative HPLC. mdpi.com

Table 2: Overview of Solid-Phase Extraction (SPE) Methods for Procyanidin Purification

Sorbent Type Purpose Elution Solvents Source Material Example Reference
C18 (Octadecyl) Removal of polar impurities (sugars, acids) and concentration of procyanidins. Methanol, Acetone/Water, Acetonitrile Wine, Cocoa, Grape Seed acs.orgresearchgate.netmdpi.com
Aminopropyl Purification and separation of procyanidins from other phenolic compounds. Alkalized Aqueous Acetone Pomegranate Peel researchgate.net
Diol-C18 (in series) Fractionation to remove alkaloids and catechins, followed by separation of oligomeric procyanidins. Water, Ethyl Acetate, Acetonitrile, Acetonitrile-Methanol Cocoa nih.gov

| Amberlite™ Resins | Separation of oligomeric procyanidins from very polar and ionic species. | Not specified | Grape Seed | mdpi.comcsic.es |

Elucidation of Procyanidin A4 Biosynthesis

Position of Procyanidin (B600670) A4 within the Flavonoid Biosynthetic Pathway

Procyanidin A4 is synthesized from the flavan-3-ol (B1228485) monomers, catechin (B1668976) and/or epicatechin, which are end-products of the flavonoid pathway. mdpi.com This pathway begins with the general phenylpropanoid pathway, leading to the formation of chalcones, which are then isomerized to flavanones. A series of hydroxylation and reduction steps follow, catalyzed by enzymes such as flavanone (B1672756) 3-hydroxylase (F3H) and dihydroflavonol 4-reductase (DFR), to produce leucoanthocyanidins. mdpi.comoup.com

From leucoanthocyanidins, the pathway branches. Leucoanthocyanidin reductase (LAR) directly converts leucoanthocyanidins into 2,3-trans-flavan-3-ols like (+)-catechin. mdpi.comnih.gov Alternatively, anthocyanidin synthase (ANS) oxidizes leucoanthocyanidins to form anthocyanidins. mdpi.com These anthocyanidins can then be reduced by anthocyanidin reductase (ANR) to yield 2,3-cis-flavan-3-ols such as (–)-epicatechin. mdpi.commdpi.com These flavan-3-ol monomers serve as the building blocks for procyanidin polymers. nih.gov Procyanidins are specifically composed of catechin and/or epicatechin units, giving them a 3',4'-dihydroxyl pattern. nih.govmdpi.com

Enzymatic Mechanisms Involved in A-Type Procyanidin Formation

The formation of the distinctive A-type linkage, which involves a second ether bond between the flavan-3-ol units in addition to the typical C-C bond of B-type procyanidins, is not fully understood. researchgate.netacs.org It is widely proposed that A-type procyanidins are formed from their B-type counterparts through an oxidative process. acs.orgsci-hub.se

One proposed mechanism involves the oxidation of the upper flavan-3-ol unit of a B-type procyanidin at the C-2 position. acs.org This can lead to the formation of a quinone methide intermediate. sci-hub.se A subsequent nucleophilic attack from the hydroxyl group at C-7 of the lower unit to the C-2 position of the upper unit would then form the characteristic C-O-C ether linkage of the A-type procyanidin. acs.org

While some studies suggest this conversion can occur non-enzymatically under certain conditions, others propose the involvement of enzyme-catalyzed oxidation in plants. sci-hub.se The exact enzymes responsible for this specific oxidative coupling in vivo to form A-type procyanidins like this compound remain to be definitively identified. sci-hub.se

Genetic Regulation of Procyanidin Biosynthesis in Plants

The biosynthesis of proanthocyanidins (B150500) is intricately regulated at the transcriptional level by a complex network of transcription factors. nih.govresearchgate.net Several families of regulatory genes have been identified as key players in controlling the expression of the structural genes of the flavonoid pathway. These include:

MYB Transcription Factors: These are major regulators of the flavonoid pathway. Specific MYB proteins have been shown to activate the genes responsible for PA biosynthesis. mdpi.comacs.org

bHLH (basic helix-loop-helix) Transcription Factors: These proteins often work in conjunction with MYB factors to control the expression of target genes. nih.govresearchgate.net

WD40-Repeat Proteins: These proteins can form a complex with MYB and bHLH transcription factors (the MBW complex) to regulate the biosynthesis of PAs and other flavonoids like anthocyanins. mdpi.com

In addition to these activators, there is also evidence of transcriptional repressors that can negatively regulate PA biosynthesis. mdpi.com For instance, certain MYB proteins have been found to inhibit the accumulation of PAs. mdpi.com Furthermore, plant hormones can also influence PA synthesis by interacting with the MBW complex at both transcriptional and post-transcriptional levels. mdpi.com The complex interplay between these various regulatory elements allows for precise control over the timing and location of PA production in different plant tissues. nih.gov

Unresolved Questions in this compound Biosynthetic Pathways

Despite significant progress, several key questions regarding the biosynthesis of procyanidins, including this compound, remain unanswered. nih.govresearchgate.net A major area of uncertainty is the precise mechanism of polymerization. frontiersin.org It is still unclear how the flavan-3-ol starter and extension units are brought together and polymerized in a controlled manner. researchgate.netresearchgate.net

A significant puzzle is the stereochemistry of the extension units. While the enzymatic formation of the precursor flavan-3,4-diol is stereospecific for the 2,3-trans configuration, many procyanidin extension units in plants have a 2,3-cis stereochemistry, like that found in (–)-epicatechin. nih.govmdpi.com This discrepancy suggests that our understanding of the pathway intermediates and polymerization steps is incomplete. oup.com

Another unresolved issue is the subcellular location of PA polymerization and the transport of the monomeric precursors from their site of synthesis in the cytoplasm and on the endoplasmic reticulum to the vacuole, where PAs accumulate. nih.gov While some transport proteins have been identified, the full transport mechanism is not yet elucidated. nih.gov Finally, the exact nature of the "enzyme" or enzymatic complex that catalyzes the final polymerization steps to form both B-type and subsequently A-type procyanidins is still a major open question in the field. nih.govresearchgate.net

Advanced Analytical Techniques for Procyanidin A4 Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of procyanidins, enabling the separation of these complex oligomers from monomers and other polyphenols. nih.gov The choice of chromatographic technique and detection mode is critical for achieving the desired resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of procyanidins, including Procyanidin (B600670) A4. semanticscholar.orgresearchgate.net It separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For procyanidins, both normal-phase and reversed-phase HPLC methods are utilized. Normal-phase HPLC, often using silica (B1680970) or diol-based columns, separates procyanidins based on their degree of polymerization (DP). nih.govresearchgate.net Reversed-phase HPLC, typically with C18 columns, separates them based on polarity. asianpubs.org

Detection Modes:

Ultraviolet (UV) Detection: UV detectors measure the absorbance of light by the analyte at specific wavelengths. shimadzu.com Procyanidins exhibit strong UV absorbance around 280 nm due to their phenolic nature, making this a common wavelength for detection. asianpubs.org However, UV detection is not highly specific, as many other phenolic compounds also absorb in this region. nih.gov

Photodiode Array (PDA) Detection: A Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), is an advanced type of UV-Vis detector. shimadzu.com Unlike a standard UV detector that measures absorbance at one or a few pre-selected wavelengths, a PDA detector acquires the entire UV-Vis spectrum (e.g., 190-800 nm) for the analyte as it elutes from the column. shimadzu.com This provides three-dimensional data (time, absorbance, and wavelength), which is useful for assessing peak purity and for the tentative identification of compounds by comparing their UV spectra with those in a library. shimadzu.commdpi.com For instance, a representative HPLC-PDA chromatogram can distinguish various procyanidins, including Procyanidin A4, based on their retention times and spectral data. researchgate.net

The table below summarizes typical parameters used in HPLC methods for procyanidin analysis.

ParameterTypical SettingPurpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Separation based on polarity.
Mobile Phase Gradient of acidified water (A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (B)To elute compounds with varying polarities effectively.
Flow Rate 0.5 - 1.0 mL/minControls the speed of separation and influences resolution.
Detection PDA/UV at 280 nmMonitors the elution of procyanidins based on their characteristic absorbance.
Column Temp. 25 - 40 °CTo ensure reproducible retention times.

Coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the analysis of procyanidins, offering high selectivity and sensitivity that surpasses conventional detectors. researchgate.netnih.gov This hyphenated technique allows for the determination of molecular weights and provides structural information on the separated compounds.

LC-MS/MS: Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. nih.govresearchgate.net In this technique, a specific ion (the precursor ion) corresponding to the compound of interest is selected and fragmented in the mass spectrometer to produce a series of product ions. The resulting fragmentation pattern serves as a structural fingerprint. researchgate.net For A-type procyanidins like this compound, characteristic fragmentation pathways, including retro-Diels-Alder (RDA) fission and quinone methide (QM) fission, help to confirm the presence of the A-type linkage. nih.gov For quantification, selected reaction monitoring (SRM) can be used, where the instrument is set to detect specific transitions from a precursor ion to a product ion, providing excellent specificity and sensitivity. uniklinik-freiburg.de

LC-ESI-FTICR-HRMS: Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like procyanidins, typically forming [M-H]⁻ ions in negative mode. nih.gov When coupled with high-resolution mass spectrometry (HRMS) analyzers like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap, it enables the determination of the elemental composition of this compound with very high mass accuracy (typically <5 ppm). mdpi.comnsf.gov This capability is crucial for distinguishing between compounds with very similar molecular weights and for confirming the identity of unknown procyanidins in complex mixtures. nih.gov

Spectroscopic and Spectrometric Characterization

While chromatographic methods are essential for separation, spectroscopic and spectrometric techniques provide the detailed structural information necessary for definitive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of natural products, including procyanidins. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, it is possible to determine the precise connectivity of atoms, the nature of the interflavan linkage (including its position and stereochemistry), and the identity of the constituent monomeric units. nih.govmdpi.com However, NMR analysis of procyanidins presents significant challenges. It requires relatively large quantities of highly purified sample (in the milligram range), which can be difficult to obtain. nih.gov Furthermore, the complexity of the spectra for oligomeric procyanidins can make interpretation difficult. nih.govresearchgate.net

Mass spectrometry is a primary tool for determining the molecular weight and, consequently, the degree of polymerization (DP) of procyanidins. nih.gov The mass of a procyanidin oligomer is a function of its constituent units. For example, B-type procyanidin oligomers composed of (epi)catechin units will differ by multiples of 288 Da. nih.gov

MS is also instrumental in distinguishing between A-type and B-type linkages through fragmentation analysis (MS/MS). The fragmentation of A-type dimers, such as this compound, typically yields characteristic fragment ions that differ by 4 Da (e.g., m/z 289 and m/z 285). nih.gov In contrast, B-type dimers produce fragment ions differing by 2 Da (e.g., m/z 289 and m/z 287). nih.gov This difference arises from the distinct bond-cleavage pathways available to the different linkage types. nih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are particularly useful for analyzing larger polymers and determining the DP of procyanidins in complex mixtures. mdpi.com

The table below highlights the characteristic fragmentation patterns used to differentiate A-type and B-type procyanidin dimers.

Linkage TypePrecursor Ion [M-H]⁻Characteristic Fragmentation MechanismKey Fragment Ion Difference
A-type m/z 575Quinone Methide (QM) fission, Retro-Diels-Alder (RDA)4 Da (e.g., m/z 289 and 285)
B-type m/z 577Quinone Methide (QM) fission2 Da (e.g., m/z 289 and 287)

Chemical Derivatization for Analytical Purposes (e.g., Phloroglucinolysis, DMAC Assay)

Chemical derivatization methods are employed to either break down the procyanidin polymer for subunit analysis or to react with the compound to produce a colored product for quantification.

Phloroglucinolysis: This is a chemical degradation method used to determine the structure and mean degree of polymerization (mDP) of proanthocyanidins (B150500). nih.gov The technique involves acid-catalyzed cleavage of the interflavan bonds in the presence of a nucleophilic agent, typically phloroglucinol (B13840). sbq.org.brnih.gov During this reaction, the terminal units of the procyanidin chains are released as free flavan-3-ol (B1228485) monomers, while the extension units react with phloroglucinol to form adducts. nih.gov The resulting monomers and adducts are then separated and quantified, usually by HPLC. sbq.org.brsemanticscholar.org By calculating the molar ratio of total units (terminal + extension) to terminal units, the mDP of the original procyanidin mixture can be determined. sbq.org.br

DMAC Assay: The p-Dimethylaminocinnamaldehyde (DMAC) assay is a colorimetric method used for the quantification of total soluble proanthocyanidins (PACs). dmac-asso.org The DMAC reagent reacts specifically with the C8 position of the A-ring of flavan-3-ol terminal units and with the C-4 position of cleaved extension units under acidic conditions, forming a green-blue chromophore. bioquochem.comub.edu The absorbance of this colored product is measured spectrophotometrically at approximately 640 nm. dmac-asso.orgregulations.gov This assay is more specific for PACs than other colorimetric methods like the vanillin-HCl assay, as it minimizes interference from anthocyanins which absorb at lower wavelengths. mdpi.comdmac-asso.org Procyanidin A2 is often used as a standard for calibration. uniklinik-freiburg.deregulations.gov

The following table provides a comparison of these two derivatization techniques.

TechniquePrincipleInformation ObtainedAdvantagesLimitations
Phloroglucinolysis Acid-catalyzed depolymerization in the presence of phloroglucinol. sbq.org.brMean Degree of Polymerization (mDP), subunit composition (terminal and extension units). nih.govProvides detailed structural information.Destructive, complex procedure, requires HPLC analysis. nih.gov
DMAC Assay Colorimetric reaction with p-Dimethylaminocinnamaldehyde. dmac-asso.orgTotal proanthocyanidin (B93508) (PAC) content. regulations.govSimple, rapid, specific for PACs, suitable for high-throughput screening. dmac-asso.orgub.eduDoes not distinguish between different PACs (e.g., A-type vs. B-type) or provide DP information. dmac-asso.org

Quantitative Analysis of this compound in Complex Matrices

The accurate quantification of this compound and other A-type procyanidins in complex matrices such as plant extracts, foods, and beverages presents significant analytical challenges. These challenges arise from the structural complexity of procyanidins, the presence of numerous isomers, and their low concentrations in many natural sources. nih.govmdpi.com Overcoming these obstacles requires sophisticated analytical techniques that offer high sensitivity and selectivity. scienceopen.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), particularly when coupled with mass spectrometry (MS), have become the primary methods for the reliable quantification of these compounds. scienceopen.comnih.gov

The extraction procedure is a critical preliminary step that significantly influences the final quantitative results. nih.gov Studies have shown that the choice of solvent and extraction time can dramatically affect the yield of procyanidins. For instance, modifying an extraction method to include an overnight soaking of the sample material in the extraction solvent has been shown to increase the yield of procyanidins by 24-100% from grape seeds and up to 30% from berries. nih.govusda.gov

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)

HPLC coupled with a fluorescence detector (FLD) is a highly sensitive and selective method for the quantitative analysis of procyanidins. nih.gov FLD is often preferred over Diode-Array Detection (DAD) or Ultraviolet (UV) detection because it offers greater sensitivity and is less prone to interference from other co-eluting polyphenolic compounds. nih.govscienceopen.com For procyanidin analysis, optimal measurements are typically achieved with an excitation wavelength of around 272-276 nm and an emission wavelength of approximately 312-316 nm. nih.govscienceopen.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for both the identification and quantification of specific procyanidins, including A-type structures like this compound. nih.gov This method provides a high degree of selectivity and sensitivity, allowing for the accurate measurement of compounds even at low concentrations in intricate sample matrices. researchgate.net Tandem mass spectrometry (MS/MS) is particularly crucial for distinguishing between different types of procyanidin linkages. A-type and B-type procyanidins exhibit distinct fragmentation patterns. nih.gov Specifically, during fragmentation, A-type dimers characteristically produce monomeric fragment ions with a mass difference of 4 Da, which allows for their selective detection and differentiation from B-type dimers. nih.gov

Research has demonstrated the application of these advanced methods for quantifying A-type procyanidins in various natural products. For example, a validated HPLC-FLD method was used to quantify A-type dimeric procyanidins in herbal extracts. nih.gov Similarly, LC-MS techniques have been employed to determine the concentration of A-type procyanidin trimers in fruit pulp. plos.org

Detailed Research Findings

The following tables summarize quantitative data for A-type procyanidins in different complex matrices, as determined by advanced analytical techniques.

Table 1: Quantitative Analysis of A-type Dimeric Procyanidin in Herbal Matrices

This table presents the concentration of A-type dimeric procyanidin found in a specific herbal matrix using a validated HPLC-FLD method.

MatrixCompound QuantifiedConcentration (µg/g Dry Weight)Analytical MethodSource
Crataegus monogyna Jacq. (Hawthorn) leaves and flowersA-type Dimeric Procyanidin351.5HPLC-FLD nih.gov

Table 2: Quantitative Analysis of A-type Trimeric Procyanidin in Food Matrices

This table details the quantification of an A-type procyanidin trimer in litchi pulp, expressed as procyanidin B2 equivalents.

MatrixCompound QuantifiedConcentration (mg PB2E*/100 g Dry Weight)Analytical MethodSource
Litchi (Litchi chinensis Sonn.) pulpA-type Procyanidin Trimer1.21 ± 0.11LC-ESI-MS plos.org

*PB2E: Procyanidin B2 Equivalents

These findings underscore the importance of applying validated and highly specific analytical methods to accurately determine the content of individual procyanidins like this compound in complex samples. The lack of commercially available analytical standards for many procyanidin oligomers remains a significant limiting factor in their precise quantification. scienceopen.com

Structure Activity Relationships Sar of Procyanidin A4 and A Type Procyanidins

Influence of Degree of Polymerization on Biological Activities

The degree of polymerization (DP), which refers to the number of monomeric flavan-3-ol (B1228485) units in a procyanidin (B600670) polymer, is a critical factor influencing its biological effects. However, a universal correlation between procyanidin size and bioactivity cannot be generalized, as the relationship appears to be system-dependent. nih.gov

Research has demonstrated that procyanidins with varying DPs exhibit distinct activities. For instance, in models of colonic inflammation, high molecular weight polymeric cocoa procyanidins were found to be most effective at maintaining membrane integrity and reducing the secretion of interleukin-8 in response to inflammatory stimuli. nih.gov Conversely, oligomeric procyanidins were reported to be the least effective in this specific context. nih.gov This suggests that for certain gut health applications, polymeric procyanidins may be more beneficial.

In the context of nutrient absorption and digestive enzyme activity, proanthocyanidins (B150500) with a higher degree of polymerization have been shown to have a greater impact. nih.govbohrium.com They exhibit a stronger ability to bind to proteins, which can affect the activity of digestive enzymes. nih.gov For example, as the degree of polymerization increases from dimer to pentamer, the inhibitory effects on pancreatic lipase activity also increase. nih.gov Similarly, high-polymer procyanidins have been associated with a significant reduction in the apparent digestibility of proteins. nih.gov

However, other studies indicate that oligomeric procyanidins (DP 2 to 5) may be more readily absorbed than polymeric procyanidins (DP > 5). mdpi.commdpi.com This difference in bioavailability can influence their systemic effects. For example, some studies have found that oligomeric procyanidins possess anti-hypertensive effects. mdpi.com In the context of neuroprotection, the antioxidant capacity of procyanidins was observed to increase with their degree of polymerization, with the trimer Procyanidin C1 showing a more potent effect than dimers and monomers in a Parkinson's disease model. nih.gov

The relationship between DP and bioactivity is complex and context-dependent. mdpi.com While higher DP may enhance certain activities like anti-inflammatory effects in the gut and inhibition of digestive enzymes, lower DP oligomers may have better bioavailability for systemic health benefits.

Table 1: Influence of Degree of Polymerization on Select Biological Activities

Degree of Polymerization (DP) Biological Activity Study Finding Reference(s)
High Molecular Weight (Polymeric) Anti-inflammatory (Colonic) More effective at preserving membrane integrity and reducing inflammatory markers. nih.gov
High Molecular Weight (Polymeric) Digestive Enzyme Inhibition Greater inhibition of pancreatic lipase and reduced protein digestibility. nih.gov
Oligomeric (DP 2-5) Bioavailability Generally considered more absorbable than polymeric forms. mdpi.commdpi.com
Trimeric (Procyanidin C1) Neuroprotection Showed stronger antioxidant and protective effects in a Parkinson's disease model compared to dimers and monomers. nih.gov

Role of Interflavanoid Linkages (A-type vs. B-type) in Bioactivity

Procyanidins are classified into A-type and B-type based on the nature of the linkage between their constituent flavan-3-ol units. B-type procyanidins feature a single C-C bond between the units, most commonly a C4→C8 or C4→C6 linkage. nih.gov In contrast, A-type procyanidins, including Procyanidin A4, possess an additional ether bond (C2→O→C7) in addition to the C4→C8 interflavan bond. researchgate.netnih.gov This double linkage imparts a more rigid and stable structure to A-type procyanidins. researchgate.netresearchgate.net

This structural difference between A-type and B-type linkages significantly influences their biological activities. The rigidity of the A-type linkage is thought to be a key factor in some of its specific biological effects. researchgate.net For example, in vitro studies have shown that A-type procyanidins from cranberry exhibit anti-adhesion activity against E. coli binding to urinary tract epithelial cells, a property not observed with B-type procyanidins from other sources like grapes. wikipedia.org

The type of interflavanoid linkage can also affect the antioxidant properties of procyanidins. One study found that the antioxidant activities of A-type and B-type procyanidin dimers changed in opposite directions after incubation with rat intestinal microbiota in vitro, suggesting that their metabolism and subsequent bioactivity may differ. nih.gov Furthermore, B-type procyanidins can be converted to A-type procyanidins through radical oxidation, a process that can alter their bioactivity. wikipedia.org

The presence of the A-type linkage also influences the fragmentation patterns of these molecules in mass spectrometry, which is a key characteristic used for their identification. nih.gov The unique structural confirmation conferred by the A-type linkage is a critical determinant of the specific biological functions of procyanidins like this compound.

Impact of Monomeric Units and Stereochemistry on Functional Properties

Procyanidins are composed of flavan-3-ol monomeric units, primarily (+)-catechin and (-)-epicatechin. nih.gov The specific type of monomeric unit and their stereochemistry at different chiral centers contribute to the vast structural diversity and, consequently, the varied functional properties of procyanidins. nih.gov

The terminal monomeric unit of a procyanidin oligomer has been found to play a modulatory role in certain biological activities. nih.gov For example, in studies on the interaction of proanthocyanidins with dentin collagen, the nature of the terminal flavan-3-ol unit was shown to influence the viscoelastic properties of the dentin. nih.gov

While the majority of naturally occurring procyanidins are composed of catechin (B1668976) and epicatechin, the presence of other monomeric units, such as gallocatechin and epigallocatechin, which have an additional hydroxyl group, can also occur and would be expected to alter the biological properties of the resulting polymer. mdpi.com The vast number of possible isomers that can be formed from different monomeric units and their various linkage possibilities makes the complete elucidation of structure-activity relationships a complex challenge. nih.govmdpi.com

Positional Effects of Hydroxyl and Other Functional Groups on Activity

The number and position of hydroxyl (-OH) groups on the aromatic rings of procyanidins are fundamental to their biological activities, particularly their antioxidant capacity. mdpi.com The antioxidant activity of flavonoids, the class of compounds to which procyanidins belong, is closely related to the arrangement of hydroxyl groups, especially on the B-ring. mdpi.commdpi.com

Studies on various flavonoids have shown that the presence of an ortho-dihydroxy (catechol) group in the B-ring is a significant contributor to their antioxidant and radical-scavenging properties. mdpi.com This structural feature is present in the catechin and epicatechin units that form procyanidins. The hydroxyl groups act as hydrogen donors, which allows them to neutralize free radicals. mdpi.com Research has indicated that the antioxidant activities of procyanidins are enhanced as the number of hydroxyl groups increases. mdpi.com

The presence of other functional groups can also modulate bioactivity. For example, the galloylation of procyanidins, which is the esterification of a hydroxyl group with gallic acid, has been shown to influence their biological effects. In a study on the neuroprotective effects of procyanidins, there was no significant difference in antioxidant capacity between galloylated and non-galloylated dimers, suggesting that for this specific activity, the degree of polymerization was a more dominant factor. nih.gov However, in other contexts, galloylation has been shown to increase the lipophilicity of proanthocyanidins. mdpi.com

Computational Modeling of Structure-Activity Correlations

Computational modeling has emerged as a valuable tool for understanding the complex structure-activity relationships of procyanidins. nih.gov Techniques such as Density Functional Theory (DFT) are used to analyze the physicochemical properties of these molecules and predict their biological activities. mdpi.comresearchgate.net

Computational studies can provide insights into the antioxidant mechanisms of procyanidins by calculating parameters such as bond dissociation enthalpy (BDE) of the phenolic hydroxyl groups. mdpi.com Lower BDE values indicate that a hydrogen atom can be more easily donated to a free radical, suggesting higher antioxidant potential. Such analyses have been used to compare the antioxidant potency of different procyanidin structures, such as A-type dimers, and to identify the most active sites within the molecule for radical scavenging. mdpi.com

These models can also be used to predict other properties relevant to bioactivity, such as molecular size, hydrophilicity, and the potential for molecules to pass through biological membranes. researchgate.net For instance, computational analysis can help to understand how the degree of polymerization and the number of exposed hydroxyl groups might limit the absorption of procyanidin oligomers. researchgate.net

By providing a theoretical framework to correlate structural features with biological function, computational modeling complements experimental studies and aids in the rational design and investigation of procyanidins with specific health-promoting properties. uni-bonn.de

Molecular and Cellular Mechanisms of Action of Procyanidin A4

Modulation of Cellular Signaling Pathways

Procyanidin (B600670) A4 has been shown to influence several key signaling cascades that are central to cellular homeostasis, stress response, and survival.

The anti-inflammatory effects of A-type procyanidins are significantly mediated through the regulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.gov These pathways are crucial in the cellular response to inflammatory stimuli, such as lipopolysaccharides (LPS). nih.gov

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. nih.gov Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.govjmb.or.kr Research on Procyanidin A1, a structurally similar compound, demonstrates that it can inhibit the LPS-induced phosphorylation of IκBα and IKKα/β, thereby preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB. nih.gov This inhibition effectively suppresses the inflammatory cascade. nih.gov

The MAPK pathway, which includes kinases like JNK, ERK, and p38, also plays a vital role in inflammation and cross-talks with the NF-κB pathway. nih.govjmb.or.kr Procyanidins have been found to significantly suppress the phosphorylation of JNK1/2, ERK1/2, and p38MAPK without affecting the total protein levels of these kinases. nih.gov By inhibiting both NF-κB and MAPK pathways, Procyanidin A4 can effectively downregulate the expression of inflammatory mediators. nih.govjmb.or.kr

Table 1: Effect of A-Type Procyanidins on NF-κB and MAPK Pathway Components

PathwayTarget ProteinEffect of Procyanidin Treatment
NF-κB p-IKKα/βInhibition of Phosphorylation
p-IκBαInhibition of Phosphorylation
NF-κB (p65)Inhibition of Nuclear Translocation
MAPK p-JNK1/2Inhibition of Phosphorylation
p-ERK1/2Inhibition of Phosphorylation
p-p38MAPKInhibition of Phosphorylation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. nih.govmdpi.com Proanthocyanidins (B150500) have been identified as potent activators of this pathway. nih.gov

Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and degradation. nih.govmdpi.com Proanthocyanidins can disrupt this interaction, leading to Nrf2 stabilization and accumulation. nih.gov They have been shown to inhibit the ubiquitinated degradation of the Nrf2 protein, thereby increasing its stability and promoting its translocation into the nucleus. nih.gov

Table 2: Modulation of the Nrf2-ARE Pathway by Proanthocyanidins

ComponentEffect of Proanthocyanidin (B93508) TreatmentOutcome
Keap1 Decreased protein expressionInhibition of Nrf2 degradation
Nrf2 Increased protein stability and nuclear translocationActivation of ARE
Bach1 Decreased protein expressionReduced repression of ARE
HO-1 Increased protein expressionEnhanced antioxidant defense
NQO1 Increased protein expressionEnhanced antioxidant defense

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, survival, and proliferation. mdpi.comnih.gov Dysregulation of this pathway is common in various diseases, including cancer. mdpi.com Procyanidins have been shown to inhibit the PI3K/Akt/mTOR pathway, contributing to their anti-proliferative effects. nih.govresearchgate.net

Research indicates that larger procyanidins are particularly effective at inhibiting this pathway. nih.gov Treatment with procyanidins can lead to a downregulation of the phosphorylation of Akt and mTOR. researchgate.net This inhibition of Akt activity affects downstream targets involved in cell survival, such as the BCL2-associated agonist of cell death (Bad) and Glycogen Synthase Kinase-3 beta (GSK-3β). nih.gov The inhibition of the PI3K/Akt pathway by procyanidins can induce apoptosis and cause cell cycle arrest, highlighting its role in controlling cell growth. nih.gov

Sirtuins are a family of NAD+-dependent deacetylases that play crucial roles in metabolism, stress resistance, and aging. nih.gov Sirtuin 1 (Sirt1), located in the nucleus, and Sirtuin 3 (Sirt3), found in the mitochondria, are key metabolic sensors. nih.govnih.gov Proanthocyanidins have been found to modulate sirtuin activity, particularly the Sirt1 signaling pathway. researchgate.net

Studies have demonstrated that proanthocyanidins can activate the Sirt1 signaling pathway. researchgate.net This activation can, in turn, downregulate downstream targets such as p53 and p21, which are involved in cell cycle arrest and apoptosis. researchgate.net Furthermore, Sirt1 can directly deacetylate and activate Sirt3, suggesting a coordinated regulation between the nuclear and mitochondrial sirtuins. mdpi.com By modulating these pathways, proanthocyanidins can influence cellular longevity and metabolic homeostasis. nih.govresearchgate.net

Interactions with Key Biomolecules

Beyond modulating signaling pathways, the biological activity of this compound is also dependent on its direct interactions with proteins.

Proanthocyanidins, due to their polyphenolic structure, can form reversible complexes with proteins through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. nih.gov This ability to bind and aggregate with proteins is a key aspect of their mechanism of action. nih.gov For instance, proanthocyanidins can inhibit enzymes by forming complexes that alter the enzyme's conformation or block its active site. nih.gov

Furthermore, procyanidins have been shown to interfere with the process of amyloid protein aggregation, which is a hallmark of several neurodegenerative diseases. semanticscholar.org They can suppress the aggregation of amyloid-β peptides and even dissociate pre-formed aggregates in a dose-dependent manner. semanticscholar.org The mechanism involves direct binding to the peptide monomers, preventing their assembly into toxic oligomers and fibrils, and potentially redirecting them to form non-toxic, "off-pathway" aggregates. semanticscholar.orgmdpi.commdpi.com This interaction highlights a potential neuroprotective role for compounds like this compound.

Enzyme Modulation (e.g., Xanthine (B1682287) Oxidase, Nitric Oxide Synthase)

Procyanidins as a class have demonstrated the ability to modulate the activity of various enzymes, including those involved in oxidative stress and inflammation. One of the key enzymes in purine (B94841) metabolism is xanthine oxidase (XO), which catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overactivity of XO can lead to hyperuricemia and is associated with the production of reactive oxygen species (ROS), contributing to oxidative stress. frontiersin.orgupm.edu.my

Studies have shown that polyphenolic compounds, including various flavonoids, are effective inhibitors of xanthine oxidase. researchgate.netmdpi.com Research on procyanidin extracts from grape seeds has demonstrated their capacity to decrease the in vivo hepatic activities of both xanthine dehydrogenase and xanthine oxidase in mice. nih.gov This administration resulted in a dose-dependent reduction in serum uric acid levels. nih.gov While these findings highlight the potential of the broader procyanidin class to inhibit key enzymes like XO, specific studies detailing the direct inhibitory action of this compound on xanthine oxidase or its effects on nitric oxide synthase (NOS) isoforms are not extensively documented in the current scientific literature. The general mechanism for flavonoids involves binding to the molybdenum active site of the enzyme, thereby preventing substrate catalysis. frontiersin.org

Receptor Interactions (e.g., Viral Spike Proteins)

The interaction of procyanidins with viral proteins, particularly the spike proteins of coronaviruses, has been a subject of significant research interest. The viral spike protein is crucial for viral entry into host cells, as it mediates the binding to host cell surface receptors like angiotensin-converting enzyme 2 (ACE2). nih.govnih.govyoutube.com Blocking this interaction is a key strategy for antiviral therapies.

A-type procyanidins, the structural class to which this compound belongs, have been identified as potent inhibitors of viral infection. Research on extracts from Cinnamomi Cortex revealed that specific procyanidin fractions, including the A-type dimer Procyanidin A2, exhibited moderate anti-SARS-CoV activity. nih.gov This suggests that A-type procyanidins can interfere with the virus's ability to infect host cells. Further computational and in vitro studies have confirmed that procyanidins can bind to critical viral proteins, including the spike protein and main protease (Mpro), thereby inhibiting viral entry and replication. nih.gov Molecular docking and dynamics simulations indicate that procyanidins form strong hydrogen bonds and hydrophobic interactions with the spike protein, disrupting its ability to bind with the ACE2 receptor. nih.gov While these studies often use procyanidin mixtures or other specific isomers, the demonstrated activity of Procyanidin A2 strongly implies a similar potential mechanism for this compound and other A-type structures.

Cellular Processes Affected by this compound

Redox Homeostasis Regulation (ROS/RNS Scavenging, Antioxidant Enzyme Enhancement)

Procyanidins are widely recognized for their potent antioxidant properties and their significant role in regulating cellular redox homeostasis. biointerfaceresearch.com Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the cell's ability to neutralize them, is implicated in numerous chronic diseases. nih.gov Procyanidins counteract oxidative stress through two primary mechanisms: direct scavenging of free radicals and enhancement of the endogenous antioxidant defense system. nih.govnih.govresearchgate.net

As powerful free radical scavengers, procyanidins can effectively neutralize superoxide (B77818) anion radicals, hydroxyl radicals, and peroxyl radicals, thereby preventing damage to vital cellular components like DNA, lipids, and proteins. biointerfaceresearch.comnih.gove3s-conferences.org Their activity is often reported to be significantly higher than that of Vitamin C and Vitamin E. biointerfaceresearch.com

Beyond direct scavenging, procyanidins have been shown to upregulate the expression and activity of key antioxidant enzymes. biointerfaceresearch.comnih.govresearchgate.net A meta-analysis of in vivo studies confirmed that administration of procyanidins leads to a significant increase in the levels of superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), while concurrently reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.govresearchgate.net Studies on cell models have shown that procyanidins protect against hydrogen peroxide-induced oxidative stress by increasing the activity of glutathione reductase and glutathione transferase. researchgate.net While these data underscore the powerful antioxidant capabilities of the procyanidin class, specific quantitative studies on the ROS/RNS scavenging capacity and enzyme-enhancing effects of the pure this compound isomer are limited.

Table 1: Effect of Procyanidins on Antioxidant Enzyme Levels (Based on Meta-Analysis Data nih.govresearchgate.net)
Oxidative Stress IndexEffect of Procyanidin TreatmentSignificance
Superoxide Dismutase (SOD)IncreasedP &lt; 0.05
Catalase (CAT)IncreasedP &lt; 0.05
Glutathione Peroxidase (GPx)IncreasedP &lt; 0.05
Glutathione (GSH)IncreasedP &lt; 0.05
Total Antioxidative Capacity (T-AOC)IncreasedP &lt; 0.05
Malondialdehyde (MDA)ReducedP &lt; 0.05

Apoptosis and Autophagy Modulation in Cell Models

Procyanidins have been extensively studied for their ability to modulate fundamental cellular processes such as apoptosis (programmed cell death) and autophagy, particularly in the context of cancer research. Numerous studies have shown that procyanidins can selectively induce apoptosis in various cancer cell lines while having minimal cytotoxic effects on normal cells. nih.gov

The pro-apoptotic mechanism of procyanidins is often mediated through the intrinsic, or mitochondrial, pathway. nih.gov This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. nih.govresearchgate.net This event triggers a cascade of enzymatic activations, centrally involving caspases. Research has shown that procyanidins activate initiator caspase-9 and executioner caspase-3, culminating in the cleavage of key cellular proteins, such as poly (ADP-ribose) polymerase (PARP), and the execution of cell death. nih.govresearchgate.net This process is also regulated by the Bcl-2 family of proteins, with procyanidins typically increasing the expression of the pro-apoptotic protein Bax while decreasing the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. researchgate.net

Autophagy, a cellular recycling process, has a complex, context-dependent relationship with apoptosis. In some cancer cell models, procyanidins have been observed to induce autophagy. The interplay between these two pathways can determine the ultimate fate of the cell, with the inhibition of autophagy sometimes enhancing procyanidin-induced apoptosis. Although specific investigations into this compound are scarce, the consistent findings across various cancer cell lines treated with general procyanidin extracts suggest that modulation of apoptosis and autophagy is a hallmark bioactivity of this class of compounds.

Cell Proliferation and Differentiation Processes

A significant body of evidence demonstrates that procyanidins can effectively inhibit the proliferation of a wide range of cancer cells. nih.gov This anti-proliferative effect is a cornerstone of their potential as chemopreventive agents. Studies have documented this activity in human breast, lung, prostate, and colorectal cancer cell lines, among others. nih.govnih.gov The inhibition of proliferation is often linked to the induction of cell cycle arrest, preventing cancer cells from proceeding through the phases of division. waocp.org For instance, procyanidins have been shown to arrest cells in the G0/G1 or G2/M phases of the cell cycle by modulating the expression of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). nih.govwaocp.org

In addition to their effects on aberrant cell proliferation, procyanidins can also influence cellular differentiation. In the context of adipogenesis, grape seed-derived procyanidins have been shown to interfere with the differentiation of 3T3-L1 preadipocytes. mdpi.com Furthermore, in human differentiated adipocytes, procyanidins can modulate the expression of cytokines and adipokines, suggesting a role in regulating inflammation associated with metabolic diseases. nih.gov While these findings are based on procyanidin extracts, they indicate that this class of compounds can impact fundamental processes of cell fate and function. The specific role of this compound in these processes remains an area for further investigation.

Table 2: Examples of Cancer Cell Lines Where Procyanidins Inhibit Proliferation
Cancer TypeCell Line(s)Reference
Prostate CancerLNCaP, DU145 nih.govnih.gov
Breast CancerMCF-7, MDA-MB-468 nih.gov
Lung CancerA549, A427, H1299 nih.govresearchgate.net
Colorectal CancerHCT-8, HT29, LoVo, Caco-2 biointerfaceresearch.comnih.gov
Oral Squamous Cell CarcinomaCAL27, SCC25 nih.gov

Mitochondrial Function and Membrane Potential Regulation

Mitochondria are central to the cellular effects of procyanidins, playing a key role in both cell death and survival pathways. The regulation of mitochondrial function and membrane potential (ΔΨm) is a critical aspect of their mechanism of action. nih.govnih.gov

In cancer cells, procyanidins often trigger apoptosis by inducing mitochondrial dysfunction. nih.govresearchgate.net A key event in this process is the disruption of the mitochondrial membrane potential, which leads to mitochondrial outer membrane permeabilization (MOMP). nih.govmdpi.com This loss of membrane integrity allows for the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytosol, thereby initiating the caspase cascade that executes apoptosis. nih.govresearchgate.net

Conversely, in non-cancerous cells under conditions of stress, procyanidins can exert a protective effect on mitochondria. Studies have shown that in endothelial cells exposed to high glucose, grape seed procyanidins can prevent mitochondrial dysfunction, reduce oxidative stress, and enhance cell viability. nih.gov Similarly, in adipocytes with induced insulin (B600854) resistance, flavan-3-ols, the building blocks of procyanidins, were found to restore mitochondrial function by increasing mitochondrial membrane potential, ATP content, and mitochondrial mass. nih.gov This dual ability to either induce mitochondrial-mediated apoptosis in cancer cells or protect mitochondrial function in stressed normal cells highlights the nuanced and context-dependent bioactivity of procyanidins. The precise effects of the this compound isomer on mitochondrial dynamics require more targeted research.

Biological Activities of Procyanidin A4 in in Vitro and in Vivo Non Human Models

Antioxidant Activity in Cellular and Animal Systems

Procyanidins are recognized for their significant antioxidant properties, which are foundational to many of their other biological effects nih.govtaylorandfrancis.comnih.gov. In various preclinical models, procyanidins have demonstrated the ability to counteract oxidative stress by enhancing the body's endogenous antioxidant defense systems taylorandfrancis.comnih.govresearchgate.net.

In animal models of oxidative damage, administration of procyanidins has been shown to increase the levels of key antioxidant enzymes. A systematic review of studies on mice showed that procyanidin (B600670) intervention led to a significant increase in the levels of superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) (GSH), and glutathione peroxidase (GPx) nih.govresearchgate.net. Concurrently, procyanidins were found to decrease the concentration of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage nih.govresearchgate.net.

The antioxidant capacity of procyanidins may be attributed to their ability to reduce oxidative stress and upregulate these endogenous antioxidant enzymes taylorandfrancis.com. Studies have indicated that grape seed procyanidins can induce the activity of cellular catalase, superoxide dismutase, and glutathione S-transferase, thereby protecting cells from oxidative stress taylorandfrancis.com.

Table 1: Effect of Procyanidins on Oxidative Stress Markers in Animal Models

Oxidative Stress Marker Effect of Procyanidin Treatment Reference
Superoxide Dismutase (SOD) Increased nih.govresearchgate.net
Catalase (CAT) Increased nih.govresearchgate.net
Glutathione (GSH) Increased nih.govresearchgate.net
Glutathione Peroxidase (GPx) Increased nih.govresearchgate.net
Malondialdehyde (MDA) Decreased nih.govresearchgate.net
Total Antioxidative Capacity (T-AOC) Increased nih.govresearchgate.net

Anti-inflammatory Effects in Inflammatory Models

Procyanidin A4 and related procyanidins exhibit notable anti-inflammatory properties in various preclinical models nih.govtaylorandfrancis.comnih.govnih.gov. These effects are often mediated through the modulation of key signaling pathways involved in the inflammatory response.

In vitro studies using activated macrophages have shown that procyanidins can modulate inflammatory responses by inhibiting the production of nitric oxide and prostaglandin E2 taylorandfrancis.com. This is accompanied by the suppression of inducible nitric oxide synthase (iNOS) expression and the translocation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory process taylorandfrancis.com.

Animal studies have further substantiated these findings. In a mouse model of experimental colitis, procyanidin treatment was found to ameliorate the condition by suppressing the expression of matrix metalloproteinase-9 (MMP9), NF-κB, and the NLRP3 inflammasome signaling pathways in colonic tissues nih.gov. Similarly, in a rat model of alcohol- and iron-induced liver injury, high doses of procyanidins reduced serum levels of inflammatory cytokines and decreased the expression of NF-κB p65 nih.gov.

The anti-inflammatory action of procyanidins is also linked to their antioxidant capacity, as they can reduce oxidative stress which is a known trigger for inflammation taylorandfrancis.com.

Antiproliferative and Chemopreventive Activities in Cancer Cell Lines and Animal Models

Procyanidins have demonstrated significant antiproliferative and chemopreventive effects in a variety of cancer cell lines and animal models nih.govresearchgate.net. These compounds have been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) through multiple mechanisms nih.govnih.govresearchgate.net.

In vitro studies have revealed that procyanidins can inhibit the proliferation of human breast, lung, prostate, and bladder cancer cells nih.gov. The proposed mechanisms include the induction of apoptosis, which in some cases is mediated by the suppression of anti-apoptotic proteins like Bcl-2 and the activation of the caspase cascade nih.gov. For instance, in pancreatic cancer cells, procyanidins induced apoptosis by suppressing Bcl-2 levels and activating the caspase-9 pathway nih.gov.

Animal studies have provided further evidence for the antitumor activity of procyanidins. Oral administration of apple procyanidins was found to inhibit the growth of transplanted melanoma and mammary tumor cells in mice nih.gov. This was associated with an increased survival rate of the host mice nih.gov. The underlying mechanism was identified as the induction of apoptosis through the intrinsic mitochondrial pathway, involving increased mitochondrial membrane permeability, cytochrome c release, and activation of caspase-3 and caspase-9 nih.gov.

Table 2: Antiproliferative and Apoptotic Effects of Procyanidins in Preclinical Cancer Models

Cancer Model Key Findings Mechanism of Action Reference
Human Breast Cancer Cells (in vitro) Inhibition of cell proliferation, induction of apoptosis Cell cycle arrest, stimulation of apoptosis researchgate.net
Pancreatic Cancer Cells (in vitro) Induction of apoptosis Suppression of Bcl-2, activation of caspase-9 pathway nih.gov
B16 Mouse Melanoma Cells (in vivo) Inhibition of tumor growth, increased survival rate Induction of apoptosis via mitochondrial pathway, activation of caspases-3 and -9 nih.gov
A431-xenografts in mice (in vivo) Reduced tumor growth, inhibited tumor cell proliferation Inhibition of PCNA and cyclin D1 expression, inhibition of NF-κB activity nih.gov

Antiviral Activities through Mechanistic Inhibition

Recent preclinical studies have highlighted the potential of procyanidins as antiviral agents, with evidence suggesting mechanistic inhibition of viral entry and replication mdpi.comnih.govnih.gov.

A-type proanthocyanidins (B150500), including this compound, have been identified as potential broad-spectrum antiviral agents against human respiratory viruses mdpi.com. Mechanistic studies have suggested that these compounds can exert a virucidal effect on viruses like SARS-CoV-2 by interacting with the spike protein, thereby inhibiting viral attachment to host cells mdpi.com.

In the context of enterovirus 71 (EV71), proanthocyanidins have been shown to possess anti-EV71 activities in both in vitro and in vivo models nih.gov. The proposed mechanism involves the blocking of both the adsorption and entry processes of the virus by directly binding to the viral protein VP1. This binding is thought to competitively interfere with the interaction between VP1 and its cellular receptor, SCARB2 nih.gov.

Furthermore, procyanidins may also modulate host cell signaling pathways to counteract viral infection. It has been suggested that they can inhibit alphacoronavirus infection by reversing the virus's antagonistic effects on interferon, a key component of the innate immune response nih.gov.

Metabolic Regulation in Preclinical Models

Procyanidins have been shown to play a role in metabolic regulation in various preclinical models, with beneficial effects observed on both glucose and lipid metabolism nih.govnih.govnih.gov.

In animal models of diabetes and insulin (B600854) resistance, procyanidin treatment has been associated with improved glucose homeostasis nih.govnih.govnih.gov. Studies have indicated that procyanidins can lower blood glucose levels, improve insulin sensitivity, and protect pancreatic β-cells nih.govnih.govfrontiersin.org.

The mechanisms underlying these effects are multifaceted. Procyanidins have been found to modulate glucose uptake in insulin-sensitive tissues nih.gov. They may also play a role in regulating insulin secretion and production in the pancreas, although the available results on this aspect are varied nih.gov. Additionally, the modulation of active glucagon-like peptide-1 (GLP-1) levels has been suggested as a potential mechanism contributing to the antihyperglycemic effect of these compounds nih.gov.

Procyanidins have demonstrated a positive impact on lipid metabolism and cholesterol regulation in preclinical studies nih.govnih.govmdpi.com. In a rat model, high doses of procyanidins were shown to reduce triglyceride (TG), total cholesterol (TC), and low-density lipoprotein (LDL) levels, while increasing high-density lipoprotein (HDL) levels nih.gov.

Furthermore, in vitro studies using porcine adipocytes have shown that grape seed procyanidin extract can inhibit adipogenesis (the formation of fat cells) and stimulate lipolysis (the breakdown of fats) nih.govnih.gov. This was evidenced by reduced lipid accumulation and decreased expression of key adipogenic genes like peroxisome proliferator-activated receptor gamma (PPARγ) nih.govnih.gov.

Neuroprotective Effects in In Vitro and Animal Models

While the broader class of procyanidins has been extensively studied for its neuroprotective properties, specific research singling out this compound is limited in the currently available scientific literature. Extracts from lingonberry leaves, which are known to contain this compound, have been noted for their potential neuroprotective effects among other bioactivities. nih.gov

Generally, procyanidins are understood to exert neuroprotective effects primarily by mitigating oxidative stress, a key factor in the progression of neurodegenerative diseases. amazonaws.com The primary mechanism involves the activation of the nuclear factor-erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway. Activation of this pathway upregulates the expression of a suite of protective genes, including those for antioxidant enzymes such as glutathione peroxidase (GSH-Px), catalase (CAT), and superoxide dismutase (SOD). amazonaws.com This enhanced antioxidant defense system helps to reduce levels of reactive oxygen species (ROS) and byproducts of lipid peroxidation like malondialdehyde (MDA). amazonaws.com

Studies on A-type procyanidins from other sources, such as litchi fruitlets, have shown strong antioxidant and anti-inflammatory activities, which are foundational to neuroprotection. researchgate.netresearchgate.netresearchgate.net However, direct evidence linking this compound to the activation of the Nrf2/ARE pathway or other specific neuroprotective mechanisms in in vitro or animal models remains to be explicitly established in the reviewed literature.

Table 1: Summary of General Procyanidin Neuroprotective Research
Model SystemKey FindingsUnderlying Mechanism
PC12 Cells (In Vitro)Increased cell viability under oxidative stress; Decreased ROS and MDA levels.Activation of Nrf2/ARE pathway; Upregulation of antioxidant enzymes (GSH-Px, CAT, SOD).
Zebrafish (In Vivo)Improved motor behavior; Reduced oxidative damage markers.Enhanced Nrf2/ARE activation; Increased expression of protective genes (e.g., HO-1, NQO1).

Effects on Gut Microbiota Composition and Function

The specific impact of this compound on the composition and function of gut microbiota has not been extensively detailed in research. However, studies on A-type proanthocyanidins as a group provide insight into their potential role. A-type procyanidins are known to reach the colon, where they can be metabolized by the resident microbiota and can influence the microbial ecosystem. researchgate.net

Research on peanut skin procyanidins, which are notably rich in A-type structures, demonstrated an ability to alleviate symptoms of dextran sulfate sodium (DSS)-induced colitis in mice. researchgate.net This effect was associated with positive regulation of the gut microbiota and its metabolism. researchgate.net Similarly, studies on Procyanidin A2, a closely related A-type dimer, have shown it can attenuate atherosclerosis in mice by modulating the gut microbiota and the bioavailability of its microbial metabolites. researchgate.net

Despite these findings for the broader class, the specific microbial metabolic pathways for A-type procyanidins are described as not being fully understood. researchgate.net Therefore, while it can be inferred that this compound interacts with and is likely metabolized by gut bacteria, detailed studies identifying the specific bacterial genera it promotes or inhibits, and its precise influence on the production of short-chain fatty acids (SCFAs) or other metabolites, are not yet available.

Table 2: Effects of A-Type Procyanidin-Rich Extracts on Gut Microbiota
Source of A-Type ProcyanidinsModelObserved EffectsReference Compound(s)
Peanut SkinDSS-induced colitis in miceAmeliorated colitis via regulation of gut microbiota and colon metabolism.Procyanidin A-type rich extract
LitchiApoE-/- MiceAttenuated atherosclerosis by modulating gut microbiota composition.Procyanidin A2

Influence on Tissue Remodeling and Wound Healing Processes (e.g., Dentin Collagen Interaction)

This compound has been specifically identified as a bioactive component influencing tissue remodeling and wound healing processes, particularly through its interaction with collagen.

Wound Healing: In an in vitro study, a proanthocyanidin-rich fraction from lingonberry (Vaccinium vitis-idaea L.) leaves, which was shown to contain this compound, demonstrated significant wound healing properties. nih.govresearchgate.net The study utilized a human fibroblast monolayer "scratch" assay to simulate a wound. The key findings were:

Concentration-Dependent Effects: The extract showed a notable concentration-dependent effect on fibroblast migration. A low concentration (5 µg/mL) significantly accelerated the closure of the "wound" area by 1.6-fold compared to the control. nih.gov

Inhibition at High Concentrations: Conversely, a high concentration (20 µg/mL) inhibited cell migration, leading to a 1.8-fold larger remaining "wound" area than the control. nih.gov

This suggests that this compound, as part of this natural extract, can promote the migration of fibroblasts, a critical step in the proliferative phase of wound healing and tissue regeneration. nih.gov

Dentin Collagen Interaction: Proanthocyanidins, including A-types, are recognized as potent natural cross-linking agents for type I collagen, the primary organic component of the dentin matrix in teeth. amazonaws.comresearchgate.net This interaction is crucial for tissue remodeling in dentistry, aiming to stabilize the dentin matrix and improve the longevity of adhesive restorations. The mechanism involves the formation of hydrogen bonds and other interactions between the hydroxyl groups of the procyanidin and the amino acids of the collagen fibrils. amazonaws.com This cross-linking activity leads to:

Enhanced Mechanical Properties: It increases the stiffness and mechanical strength of the demineralized dentin matrix. amazonaws.com

Resistance to Degradation: It protects the collagen matrix from degradation by host-derived enzymes like matrix metalloproteinases (MMPs). amazonaws.com

While these studies on dentin often assess proanthocyanidin (B93508) extracts as a whole, the fundamental cross-linking mechanism is applicable to its constituents, including this compound.

Table 3: Research Findings on this compound and Tissue Remodeling
Area of StudyModelKey FindingSpecific Compound/Fraction
Wound HealingHuman Fibroblast Migration Assay (In Vitro)At 5 µg/mL, significantly increased fibroblast migration and "wound" closure. nih.govProanthocyanidin-rich fraction containing this compound nih.govresearchgate.net
Dentin BiomodificationDemineralized Human/Bovine Dentin (Ex Vivo)Acts as a natural cross-linker, stabilizing the collagen matrix and increasing its resistance to enzymatic degradation. amazonaws.comProanthocyanidins (as a class) amazonaws.com

Computational Chemistry and in Silico Studies of Procyanidin A4

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein receptor. nih.gov This method helps in understanding the binding mode and affinity, which are crucial for drug design and lead optimization. nih.govplos.org

Detailed molecular docking studies have been conducted to explore the interaction of Procyanidin (B600670) A4 with various protein targets. One notable study investigated its potential as an inhibitor of the main protease (Mpro) of the SARS-CoV-2 virus, a key enzyme in the viral life cycle. researchgate.netnih.gov The results indicated that Procyanidin A4 binds effectively within the active site of Mpro. nih.gov The stability of this interaction is attributed to multiple hydrogen bonds formed between the numerous aromatic hydroxyl groups of this compound and key amino acid residues of the protein. nih.gov

The specific interactions observed in the docking analysis are detailed in the table below.

Amino Acid Residue in MproHydrogen Bond Distance (Å)Interacting Group on this compound
Thr261.79Aromatic Hydroxyl Group
Thr261.94Aromatic Hydroxyl Group
Thr1901.84Aromatic Hydroxyl Group
Thr1901.99Aromatic Hydroxyl Group
Glu1662.24Chromane Ring Hydroxyl Group
Leu1412.04Chromane Ring Hydroxyl Group
Table 1:nih.gov

These findings highlight the potential of this compound as a scaffold for developing antiviral agents, with its binding facilitated by a network of hydrogen bonds and other non-covalent interactions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time, providing a detailed view of conformational changes and the stability of ligand-protein complexes. biorxiv.orgbiorxiv.org These simulations can reveal how a ligand like this compound and its target protein behave in a dynamic environment, which is often a more accurate representation than the static picture provided by molecular docking. tandfonline.com

While specific MD simulation studies focused exclusively on this compound are not extensively documented in the literature, the methodology has been widely applied to other procyanidins and polyphenols. researchgate.netnih.gov For instance, MD simulations have been used to study the binding of procyanidin oligomers to proteins like pancreatic elastase, revealing that binding affinity increases with the size of the procyanidin. researchgate.net Such studies typically analyze parameters like Root Mean Square Deviation (RMSD) to assess the stability of the complex over the simulation time. mdpi.com

Applying MD simulations to the this compound-protein complexes identified through docking (such as with SARS-CoV-2 Mpro) would be a logical next step. rsc.org This would involve the following:

System Setup: Placing the docked this compound-protein complex in a simulated physiological environment (a box of water molecules and ions).

Simulation: Running the simulation for a sufficient time (nanoseconds to microseconds) to observe significant conformational dynamics. biorxiv.org

Analysis: Analyzing the trajectory to assess the stability of the binding pose, identify key persistent interactions, calculate binding free energies, and observe any conformational changes in the protein or ligand. unc.edu

These simulations could validate the stability of the interactions predicted by docking and provide deeper insights into the dynamics that govern the binding of this compound to its biological targets. tandfonline.com

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. imist.mamdpi.com These methods can compute various molecular properties that govern a compound's reactivity and interactions. imist.ma Key parameters calculated include:

E(HOMO): The energy of the Highest Occupied Molecular Orbital.

E(LUMO): The energy of the Lowest Unoccupied Molecular Orbital.

HOMO-LUMO Gap: The energy difference between HOMO and LUMO, which relates to the molecule's chemical reactivity and kinetic stability.

Electrostatic Potential (ESP): Maps the charge distribution and predicts sites for electrophilic and nucleophilic attack. nih.gov

Quantum Chemical ParameterPotential Insight for this compound
E(HOMO) / Ionization PotentialIndicates the tendency to donate an electron, crucial for antioxidant activity.
E(LUMO) / Electron AffinityIndicates the ability to accept an electron.
HOMO-LUMO Energy GapRelates to the molecule's stability and reactivity in chemical reactions, such as oxidation.
Electrostatic Potential MapIdentifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how this compound will interact with biological targets. nih.gov
Table 2:

These theoretical calculations would help to rationalize the observed biological activities of this compound, such as its antioxidant properties, and guide the design of new derivatives with enhanced reactivity or stability. mpg.de

Predictive Modeling for Bioactivity and SAR

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the chemical structure of compounds with their biological activity. gtu.edu.tr This allows for the prediction of a molecule's activity based on its physicochemical properties and structural features.

For procyanidins, a key area of interest is understanding their structure-activity relationships (SAR). researchgate.net Research on the oxidation of B-type procyanidins to form A-type procyanidins (like this compound) has highlighted the goal of isolating these compounds on a larger scale to determine their SAR. researchgate.netmdpi.com The stereochemistry and the linkage type (A-type vs. B-type) are known to significantly influence biological activity.

A predictive model for this compound could involve:

Data Collection: Assembling a dataset of A-type procyanidins with experimentally measured bioactivities (e.g., enzyme inhibition, antioxidant capacity).

Descriptor Calculation: Computing molecular descriptors for each compound, quantifying various aspects of their structure (e.g., size, shape, electronic properties).

Model Building: Using statistical or machine learning methods to build a mathematical model that links the descriptors to the observed activity.

Validation: Testing the model's predictive power on an external set of compounds.

In one in silico study, a compound labeled "A4" was analyzed using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and Lipinski's rules, which revealed its potential as a lead compound for oral drug use. dergipark.org.tr While the identity of "A4" in that specific study as this compound is ambiguous, it demonstrates the use of predictive models to assess the drug-likeness of procyanidin-related structures. dergipark.org.tr

Cheminformatics Approaches for this compound Profiling

Cheminformatics combines computational methods with chemical information to solve problems in chemistry. For a natural product like this compound, cheminformatics approaches are valuable for profiling, identification, and classification.

One key application is in the analysis of complex mixtures from natural sources. nih.gov Advanced analytical techniques like HPLC-HESI-MS/MS (High-Performance Liquid Chromatography with Heated Electrospray Ionization Tandem Mass Spectrometry) are used to generate detailed chemical profiles of plant extracts. nih.gov Cheminformatics tools are then essential for processing this large-scale data to identify and quantify specific compounds, including different types of procyanidins. nih.gov

A study focused on profiling seven herbal matrices used this approach to quantify monomeric to trimeric procyanidins, demonstrating an efficient protocol for analyzing procyanidin-rich extracts. nih.gov Such methods are crucial for:

Compound Identification: Matching experimental mass spectrometry data against chemical databases to confirm the presence of this compound.

Quantification: Determining the concentration of this compound in different natural sources.

Dereplication: Quickly identifying known compounds in an extract to focus efforts on novel substances.

By integrating analytical data with computational databases, cheminformatics provides a comprehensive profile of this compound within its natural context, supporting quality control, and the discovery of rich natural sources.

Future Directions and Emerging Research Areas for Procyanidin A4

Exploration of Novel Natural Sources and Sustainable Production

The identification of new and sustainable sources of Procyanidin (B600670) A4 is a critical area of future research. While currently known to exist in plants like litchi, cranberries, and avocados, a broader screening of the plant kingdom could reveal more abundant or easily accessible sources. researchgate.net A significant focus is on utilizing agricultural by-products, which are often considered waste. Plant leaves, for instance, are major by-products of fruit and vegetable production and could serve as a sustainable and low-cost source of proanthocyanidins (B150500). nih.gov Research indicates that leaves can contain a stable content of these compounds. nih.gov Similarly, fruit seeds are being investigated as valuable sources of bioactive compounds within a circular economy model, transforming food waste into high-value ingredients. nih.gov The development of efficient and sustainable extraction techniques is paramount to this effort. mdpi.com Methods that increase yield, ensure the stability of the extracted compounds, and reduce solvent use are being explored to make production more economically viable and environmentally friendly. nih.govmdpi.com

Table 1: Potential Sustainable Sources for Proanthocyanidins

Source Category Specific Examples Potential Benefit
Agricultural By-products Fruit and Vegetable Leaves nih.gov Reduces waste, low-cost raw material nih.gov
Agro-Industrial Wastes Grape Pomace, Fruit Peels nih.govmdpi.com Valorization of waste streams mdpi.com

Integration of Multi-Omics Approaches for Deeper Mechanistic Insights

To fully understand the biological effects of Procyanidin A4, future research will increasingly rely on multi-omics approaches. These strategies integrate data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of cellular responses. thermofisher.comnih.gov By analyzing the complete set of genes, RNA transcripts, proteins, and metabolites in a biological system after exposure to this compound, researchers can identify the specific molecular pathways and networks that are modulated. d-nb.infomdpi.com This approach moves beyond identifying a single target to revealing the complex interplay of biological processes. d-nb.info For instance, multi-omics can provide insights into how this compound influences gene expression related to inflammation, cell cycle regulation, and apoptosis. mdpi.comnih.gov This deeper mechanistic understanding is essential for validating the therapeutic potential of this compound and for identifying potential biomarkers of its activity. thermofisher.comnih.gov

Table 2: Multi-Omics Technologies and Their Applications

Omics Field Molecules Analyzed Potential Insights for this compound Research
Genomics DNA Identification of genetic factors influencing response to this compound. thermofisher.com
Transcriptomics RNA Changes in gene expression profiles and signaling pathways. thermofisher.comnih.gov
Proteomics Proteins Alterations in protein abundance, modifications, and interactions. thermofisher.comnih.gov

Investigation of Synergistic Effects with Other Phytochemicals

The biological activity of a single compound can often be enhanced when combined with other phytochemicals. This concept of synergy is a promising research avenue for this compound. biointerfaceresearch.com Studies have shown that the antiproliferative effects of total polyphenol fractions from cranberries are greater than those of the individual purified compounds, suggesting synergistic interactions between anthocyanins, proanthocyanidins, and flavonols. escholarship.org Another study demonstrated that grape seed proanthocyanidins and resveratrol (B1683913) work synergistically to inhibit human breast cancer cells. researchgate.net Future investigations should systematically explore the effects of combining this compound with other natural compounds, such as other flavonoids, phenolic acids, or terpenes. escholarship.orgresearchgate.net Identifying potent synergistic combinations could lead to the development of more effective, multi-targeted therapeutic strategies. nih.gov

Advanced Delivery System Research for Targeted Action

A significant hurdle in the clinical application of procyanidins is their low oral bioavailability and metabolic instability. nih.gov To overcome these challenges, the development of advanced delivery systems is a key area of future research. Novel delivery technologies such as nanoparticles and liposomes are being explored to encapsulate procyanidins, thereby protecting them from degradation in the digestive tract and enhancing their absorption into the bloodstream. nih.govtandfonline.com These systems can also be designed for targeted delivery, releasing the bioactive compound at specific sites in the body, which could increase efficacy and reduce potential side effects. tandfonline.com Research in this area will focus on optimizing the formulation of these delivery systems to improve stability, bioavailability, and the controlled release of this compound. nih.gov

Application in Veterinary Science and Agricultural Productivity (e.g., Animal Nutrition)

The benefits of procyanidins are not limited to human health; they also have significant potential in veterinary science and agriculture. frontiersin.org Dietary supplementation with proanthocyanidins has been shown to enhance growth performance, reduce oxidative stress, and improve the gut microbial environment in livestock such as pigs and poultry. frontiersin.org These natural compounds offer an alternative to antibiotic growth promoters, aligning with the growing demand for antibiotic-free animal products. frontiersin.orgfrontiersin.org Future research could specifically investigate the effects of this compound on the health and productivity of various farm animals. squ.edu.omcabidigitallibrary.org Studies could focus on its impact on feed efficiency, immune function, and the quality of animal products. frontiersin.orgkeaipublishing.com This could lead to the development of novel, natural feed additives that improve animal welfare and agricultural sustainability. frontiersin.org

Q & A

Q. What validated analytical methods are recommended for structural elucidation of Procyanidin A4 in plant extracts?

To confirm this compound's structure, employ tandem techniques: High-resolution mass spectrometry (HRMS) for molecular formula verification (C30H24O12, m/z 576.5 ), coupled with 2D-NMR (e.g., HSQC, HMBC) to resolve stereochemistry. Compare retention times and fragmentation patterns with authenticated standards. For reproducibility, document solvent systems, column specifications, and NMR acquisition parameters in supplemental materials .

Q. How can researchers optimize extraction protocols for this compound while minimizing co-eluting polyphenols?

Use a factorial design to test solvent polarity (e.g., acetone/water vs. methanol/water), pH, and temperature. Monitor purity via HPLC-DAD at 280 nm. Include centrifugal partitioning chromatography (CPC) for large-scale purification. Validate recovery rates using spike-and-recovery experiments with spiked plant matrices .

Q. What in vitro assays are most suitable for preliminary assessment of this compound’s bioactivity?

Prioritize cell-free systems to reduce confounding variables:

  • Antioxidant capacity: ORAC (oxygen radical absorbance capacity) and DPPH assays, with Trolox equivalents for quantification.
  • Enzyme inhibition: Fluorescence-based assays for COX-2 or MMP-9, including positive controls (e.g., indomethacin). Report IC50 values with 95% confidence intervals and solvent controls to exclude artifactual effects .

Advanced Research Questions

Q. How should researchers address discrepancies in reported binding affinities of this compound to lipid membranes?

Conduct comparative studies using surface plasmon resonance (SPR) and molecular dynamics simulations. Control for membrane composition (e.g., DOPC vs. cholesterol-enriched bilayers) and buffer ionic strength. Perform statistical meta-analysis of prior datasets to identify methodological biases (e.g., fluorescence quenching artifacts) .

Q. What experimental designs are optimal for elucidating this compound’s pharmacokinetics in vivo?

Use stable isotope-labeled this compound (e.g., 13C-enriched) in Sprague-Dawley rats. Collect plasma/tissue samples at staggered timepoints and analyze via UPLC-QTOF-MS. Include bile-duct cannulated cohorts to assess enterohepatic recirculation. For dose-response modeling, apply non-compartmental analysis (NCA) with Phoenix WinNonlin .

Q. How can multi-omics approaches resolve contradictory findings about this compound’s transcriptional targets?

Integrate RNA-seq (differential expression), ATAC-seq (chromatin accessibility), and phosphoproteomics. Use STRING-DB for pathway enrichment and cross-validate with siRNA knockdowns. Address batch effects via ComBat normalization and include biological replicates (n ≥ 5) .

Methodological Considerations

Q. What strategies ensure reproducibility in this compound studies?

  • Pre-register protocols on platforms like Open Science Framework.
  • Deposit raw NMR/MS spectra in public repositories (e.g., MetaboLights).
  • Use CRISP guidelines for antioxidant assays to standardize reporting .

Q. How to design a robust dose-response study for this compound’s anti-inflammatory effects?

Apply the Hill equation to model efficacy (Emax) and potency (EC50). Include a negative control (vehicle) and positive control (e.g., dexamethasone). For in vivo work, use randomized block designs and blinded histopathological scoring .

Data Analysis & Conflict Resolution

Q. What statistical approaches are appropriate when this compound’s effects vary across cell lines?

Perform hierarchical clustering of response profiles (e.g., PCA on IC50 values). Test for lineage-specific sensitivity using ANCOVA with cell origin as a covariate. Validate findings in primary cells or organoids .

Q. How to reconcile conflicting results about this compound’s pro-oxidant vs. antioxidant activity?

Systematically vary experimental conditions:

  • Oxygen tension (normoxia vs. hypoxia).
  • Redox status (e.g., glutathione-depleted models).
    Use electron paramagnetic resonance (EPR) to directly quantify radical species .

Ethical & Reporting Standards

Q. What documentation is required for sharing novel this compound derivatives?

Provide (i) synthetic routes with step-by-step yields, (ii) NMR assignments (δ values, coupling constants), and (iii) spectral purity data (HPLC traces at λmax). Deposit crystallographic data in the Cambridge Structural Database .

Q. How to align this compound research with FAIR data principles?

Annotate datasets with ontology terms (e.g., ChEBI for chemical identity) and license metadata under CC-BY 4.0. Use electronic lab notebooks (e.g., LabArchives) for real-time data traceability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.